molecular formula C8H17NO B13574229 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- CAS No. 933752-94-4

2H-Pyran-4-ethanamine, tetrahydro-4-methyl-

Cat. No.: B13574229
CAS No.: 933752-94-4
M. Wt: 143.23 g/mol
InChI Key: ALEXOKBKWHQPBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- typically involves the reaction of 4-methyl-2H-pyran with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ethanamine, tetrahydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles, depending on the desired product

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted pyrans

Scientific Research Applications

2H-Pyran-4-ethanamine, tetrahydro-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its biological activities are often mediated through interactions with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A related compound with a similar six-membered ring structure but without the ethanamine substitution.

    2H-Pyran-2-one, tetrahydro-4-methyl-: Another similar compound with a different substitution pattern, leading to distinct chemical properties.

Uniqueness

2H-Pyran-4-ethanamine, tetrahydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a pyran ring with an ethanamine group makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

933752-94-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(4-methyloxan-4-yl)ethanamine

InChI

InChI=1S/C8H17NO/c1-8(2-5-9)3-6-10-7-4-8/h2-7,9H2,1H3

InChI Key

ALEXOKBKWHQPBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)CCN

Origin of Product

United States

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